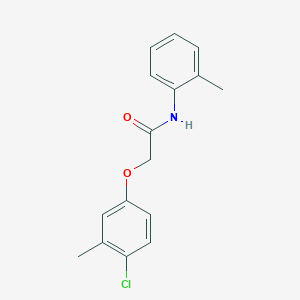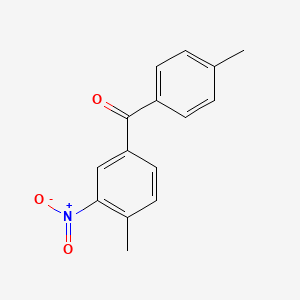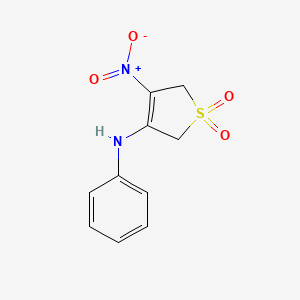
1-(2,4-dimethoxybenzoyl)-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-dimethoxybenzoyl)-4-phenylpiperazine, also known as Domperidone, is a medication that is used to treat disorders related to the digestive system. It is a benzimidazole derivative and belongs to the class of dopamine antagonists. Domperidone is available in the form of tablets, suspension, and suppositories. It is a widely used drug and has been approved by the FDA for use in several countries.
Wirkmechanismus
1-(2,4-dimethoxybenzoyl)-4-phenylpiperazine acts as a dopamine receptor antagonist, specifically blocking the D2 receptors. It also has an affinity for the 5-HT4 receptors. By blocking the dopamine receptors, 1-(2,4-dimethoxybenzoyl)-4-phenylpiperazine increases the release of prolactin, which stimulates milk production in lactating women. It also increases the motility of the gastrointestinal tract, which can be useful in the treatment of gastrointestinal disorders.
Biochemical and Physiological Effects:
1-(2,4-dimethoxybenzoyl)-4-phenylpiperazine has been shown to increase the release of prolactin and stimulate milk production in lactating women. It also increases the motility of the gastrointestinal tract, which can be useful in the treatment of gastrointestinal disorders. 1-(2,4-dimethoxybenzoyl)-4-phenylpiperazine has been shown to have minimal effects on the cardiovascular system and does not cross the blood-brain barrier.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,4-dimethoxybenzoyl)-4-phenylpiperazine is a widely used drug and has been extensively studied for its therapeutic effects on gastrointestinal disorders and lactation induction. It has a relatively safe profile and has minimal effects on the cardiovascular system. However, it has been shown to have limited efficacy in the treatment of Parkinson's disease and other neurological disorders. 1-(2,4-dimethoxybenzoyl)-4-phenylpiperazine has also been associated with several adverse effects, including headache, dizziness, and gastrointestinal disturbances.
Zukünftige Richtungen
Future research on 1-(2,4-dimethoxybenzoyl)-4-phenylpiperazine should focus on its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and schizophrenia. It should also be studied for its potential use in the treatment of gastrointestinal disorders in pediatric patients. The development of new formulations of 1-(2,4-dimethoxybenzoyl)-4-phenylpiperazine, such as transdermal patches and nasal sprays, should also be explored. Additionally, more studies should be conducted to investigate the long-term safety and efficacy of 1-(2,4-dimethoxybenzoyl)-4-phenylpiperazine.
Conclusion:
In conclusion, 1-(2,4-dimethoxybenzoyl)-4-phenylpiperazine is a widely used drug that has been extensively studied for its therapeutic effects on gastrointestinal disorders and lactation induction. Its mechanism of action involves blocking dopamine receptors and increasing the release of prolactin. 1-(2,4-dimethoxybenzoyl)-4-phenylpiperazine has minimal effects on the cardiovascular system and has a relatively safe profile. However, it has been associated with several adverse effects and has limited efficacy in the treatment of neurological disorders. Future research should focus on its potential use in the treatment of other neurological disorders and the development of new formulations.
Synthesemethoden
The synthesis of 1-(2,4-dimethoxybenzoyl)-4-phenylpiperazine involves several steps. The first step involves the reaction of 1-(2,4-dimethoxyphenyl)-2-nitroethane with hydrogen gas in the presence of a palladium catalyst to form 1-(2,4-dimethoxyphenyl)ethanone. The second step involves the reaction of 1-(2,4-dimethoxyphenyl)ethanone with 4-chlorobenzyl chloride in the presence of a base to form 1-(2,4-dimethoxybenzoyl)-4-phenylpiperazine. The yield of the final product is around 70%.
Wissenschaftliche Forschungsanwendungen
1-(2,4-dimethoxybenzoyl)-4-phenylpiperazine has been extensively studied for its therapeutic effects on gastrointestinal disorders such as nausea, vomiting, and gastroparesis. It has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders. 1-(2,4-dimethoxybenzoyl)-4-phenylpiperazine has been shown to increase the release of prolactin, which can be useful in lactation induction and the treatment of menstrual disorders.
Eigenschaften
IUPAC Name |
(2,4-dimethoxyphenyl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-16-8-9-17(18(14-16)24-2)19(22)21-12-10-20(11-13-21)15-6-4-3-5-7-15/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLMKLYQQHLVFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethoxyphenyl)(4-phenylpiperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5859229.png)

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5859231.png)





![2-phenyl-4H-pyrrolo[1,2-a]benzimidazol-4-amine](/img/structure/B5859284.png)
![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5859292.png)
![2,6-dimethoxy-4-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol](/img/structure/B5859302.png)

![ethyl 7-[(4-chlorobenzyl)oxy]-2-oxo-2H-chromene-3-carboxylate](/img/structure/B5859314.png)
